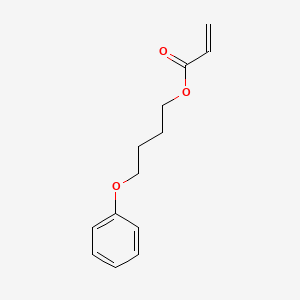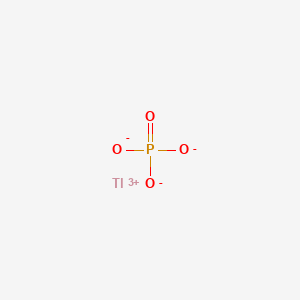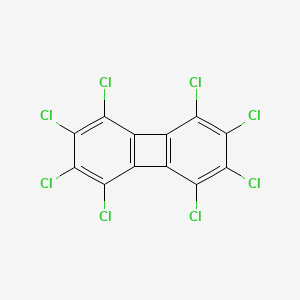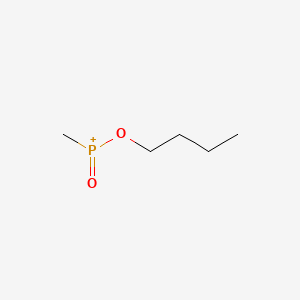
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains nitrogen atoms within its ring structure, making it a tetraaza compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene typically involves multiple steps. One common approach is to start with a suitable precursor that contains the cyclopentyl group and the necessary nitrogen atoms. The synthetic route may involve cyclization reactions, where the precursor undergoes a series of chemical transformations to form the desired ring structure. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can help in achieving the desired quality of the compound. Industrial production also focuses on cost-effectiveness and minimizing environmental impact.
化学反応の分析
Types of Reactions
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
科学的研究の応用
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar ring structure but lacking the nitrogen atoms.
Cyclopentylamine: Contains the cyclopentyl group but lacks the complex ring structure of the tetraaza-phenanthrene.
Tetraaza-phenanthrene: Similar in structure but may have different substituents or functional groups.
Uniqueness
2-Cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene is unique due to its combination of a cyclopentyl group and a tetraaza ring structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
121845-96-3 |
|---|---|
分子式 |
C15H16N4 |
分子量 |
252.31 g/mol |
IUPAC名 |
3-cyclopentyl-3,4-dihydro-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H16N4/c1-2-6-10(5-1)15-17-13-9-16-12-8-4-3-7-11(12)14(13)18-19-15/h3-4,7-10,15,17H,1-2,5-6H2 |
InChIキー |
DATQIUTUTBGYFJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2NC3=C(C4=CC=CC=C4N=C3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)





![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)


